[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride
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Overview
Description
[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride is a chemical compound with the molecular formula C9H17NS·HCl It is a derivative of octahydroindole, featuring a methanethiol group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of octahydroindole.
Functionalization: The indole ring is functionalized by introducing a methanethiol group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the methanethiol group.
Substitution: Various substitution reactions can occur at the indole ring or the methanethiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The indole ring may also interact with various biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **[(2S,3As,7aS)-octahydro-1H-indol-2-yl]methanethiol
- **[(2S,3As,7aS)-octahydroindole-2-carboxylic acid
Uniqueness
[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other octahydroindole derivatives, which may lack this functional group and thus exhibit different properties and applications.
Properties
IUPAC Name |
[(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c11-6-8-5-7-3-1-2-4-9(7)10-8;/h7-11H,1-6H2;1H/t7-,8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOLDHFTPJYPT-YWUTZLAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)CS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)CS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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